

# Fumonisin B3-13C34 physical and chemical properties

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## Compound of Interest

Compound Name: *Fumonisin B3-13C34*

Cat. No.: *B10821236*

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## An In-depth Technical Guide to Fumonisin B3-13C34

For researchers, scientists, and drug development professionals, understanding the precise characteristics of analytical standards is paramount for accurate quantification and toxicological assessment. This guide provides a comprehensive overview of the physical and chemical properties of **Fumonisin B3-13C34**, a critical internal standard for the analysis of the mycotoxin Fumonisin B3.

Fumonisin B3 is a mycotoxin produced by various *Fusarium* species, commonly found in corn and other grains.<sup>[1][2]</sup> Its toxicological profile, which includes hepatotoxic and nephrotoxic effects, necessitates sensitive and accurate detection methods in food and feed safety.<sup>[1]</sup> **Fumonisin B3-13C34**, as a stable isotope-labeled internal standard, is indispensable for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a means to correct for matrix effects and variations in sample preparation and instrument response.<sup>[3][4][5]</sup>

## Core Physical and Chemical Properties

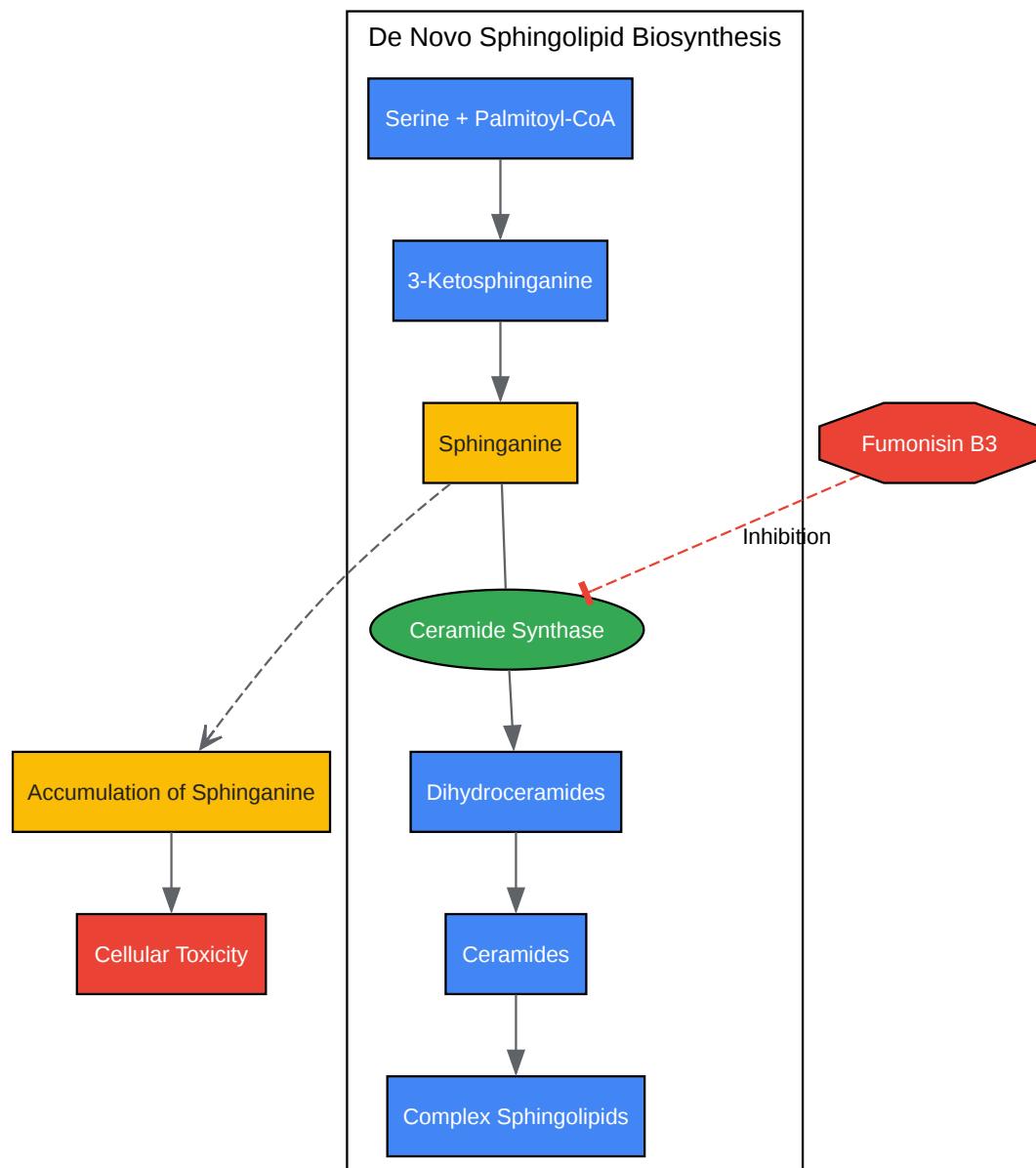
The fundamental properties of **Fumonisin B3-13C34** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	[13C]34H59NO14	[3][6]
Formula Weight	739.6 g/mol	[3][4]
Purity	≥95%	[3]
Appearance	White to off-white powder (for the unlabeled compound)	[2]
Formulation	Typically supplied as a solution, e.g., 10 µg/mL in acetonitrile:water (1:1)	[3]
Solubility	Soluble in Acetone:Water (1:1)	[3][4]
Storage Temperature	-20°C	[3][4]
Stability	≥ 2 years at -20°C	[3]

## Mechanism of Action: Disruption of Sphingolipid Metabolism

Fumonisins, including Fumonisin B3, exert their toxic effects primarily by inhibiting the enzyme ceramide synthase (sphingosine N-acyltransferase).<sup>[7]</sup> This enzyme is a key component of the de novo sphingolipid biosynthesis pathway. Its inhibition leads to the accumulation of the sphinganine and sphingosine precursors and the depletion of complex sphingolipids, which are vital for cell structure and signaling. This disruption of sphingolipid metabolism is linked to the observed cytotoxicity and carcinogenicity of fumonisins.<sup>[8]</sup>

## Mechanism of Action of Fumonisin B3

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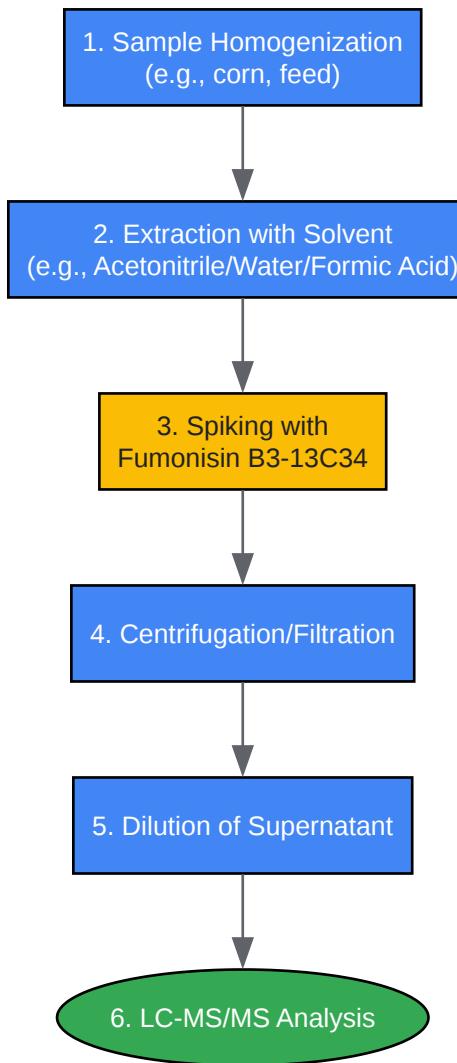
Caption: Inhibition of ceramide synthase by Fumonisin B3, leading to the accumulation of sphinganine.

## Experimental Protocols: Quantification of Fumonisin B3 using LC-MS/MS

**Fumonisin B3-13C34** is primarily used as an internal standard in stable isotope dilution assays for the accurate quantification of Fumonisin B3 in complex matrices. The general workflow involves sample extraction, addition of the internal standard, chromatographic separation, and detection by tandem mass spectrometry.

### Sample Preparation Workflow

## General Sample Preparation Workflow for Fumonisin B3 Analysis

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Caption: A typical workflow for preparing samples for Fumonisin B3 quantification using an internal standard.

## Detailed Methodological Parameters for LC-MS/MS Analysis

The following parameters are representative of a typical LC-MS/MS method for the analysis of Fumonisin B3.[9][10]

#### Liquid Chromatography:

- Column: A C18 reversed-phase column is commonly used, for instance, a CORTECS C18 (2.1 mm × 100 mm, 1.6 µm).[9][10]
- Mobile Phase: A gradient elution is typically employed with:
  - Mobile Phase A: Water with a small percentage of an acidifier like formic acid (e.g., 0.1-0.2%).[9][10][11]
  - Mobile Phase B: Acetonitrile or methanol with a similar concentration of formic acid.[9][10][11]
- Flow Rate: A typical flow rate is around 0.3 mL/min.[11]
- Injection Volume: This can vary but is often in the range of 1-10 µL.

#### Tandem Mass Spectrometry:

- Ionization Mode: Positive Electrospray Ionization (ESI+) is used.[11]
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native Fumonisin B3 and the 13C-labeled internal standard. For example:
  - Fumonisin B3: The protonated molecule  $[M+H]^+$  is selected as the precursor ion.
  - **Fumonisin B3-13C34:** The corresponding protonated molecule  $[M+34+H]^+$  is used as the precursor ion.
  - Fragment ions resulting from the collision-induced dissociation of the precursor ions are monitored as product ions.

## Quantification:

The concentration of Fumonisins B3 in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the **Fumonisins B3-13C34** internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the native standard and a fixed concentration of the internal standard. This stable isotope dilution approach effectively compensates for any loss of analyte during sample preparation and for variations in ionization efficiency in the mass spectrometer.

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